

Application Note: Quantification of Urinary α -Carboxyethyl Hydroxychroman (α -CEHC) using LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-CEHC*

Cat. No.: *B041150*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α -Carboxyethyl hydroxychroman (α -CEHC) is a major water-soluble metabolite of α -tocopherol, the most biologically active form of Vitamin E. The quantification of urinary α -CEHC is a valuable tool for assessing Vitamin E status and metabolism in humans.[1][2][3][4] Elevated urinary excretion of α -CEHC can indicate adequate or surplus Vitamin E intake, making it a potential biomarker for nutritional assessment and in studies of oxidative stress.[3][4] This application note provides a detailed protocol for the sensitive and specific detection of α -CEHC in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Principle

This method employs a stable isotope dilution LC-MS/MS approach for the accurate quantification of α -CEHC. Urine samples are first subjected to enzymatic hydrolysis to release conjugated α -CEHC, followed by solid-phase extraction (SPE) for sample clean-up and concentration. The extracted analyte is then separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A deuterated internal standard (α -CEHC-d6) is used to correct for matrix effects and variations in extraction recovery and instrument response.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for the quantification of urinary α -CEHC, compiled from various studies.

Table 1: Method Validation Parameters[5][6]

Parameter	Result
Linearity (Range)	0.0025 - 1 μ M
Correlation Coefficient (r^2)	> 0.995
Precision (%RSD)	< 15% (Intra-day and Inter-day)
Accuracy (%Recovery)	90% - 116%
Lower Limit of Quantification (LLOQ)	5 nmol/L
Lower Limit of Detection (LLOD)	2.5 nmol/L
Extraction Recovery	> 89%

Table 2: Representative MRM Transitions for α -CEHC and Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
α -CEHC	277.1	191.1	15
α -CEHC-d6	283.1	197.1	15

Experimental Protocols

Materials and Reagents

- α -CEHC and α -CEHC-d6 standards (Cayman Chemical or equivalent)
- β -Glucuronidase from *Helix pomatia* (Sigma-Aldrich)
- Sodium acetate buffer (0.1 M, pH 5.0)

- Formic acid (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
- Human urine samples (store at -80°C until analysis)

Sample Preparation

- Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4000 x g for 10 minutes at 4°C to pellet any precipitate.
- Internal Standard Spiking: To 1 mL of the urine supernatant, add 10 µL of the internal standard working solution (α-CEHC-d6, 1 µg/mL in methanol).
- Enzymatic Hydrolysis: Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase solution. Incubate at 37°C for 4 hours or overnight to deconjugate glucuronidated metabolites.^[7]
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
 - Load the hydrolyzed urine sample onto the cartridge.
 - Wash the cartridge with 3 mL of water to remove salts and other polar interferences.
 - Elute the analyte with 2 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 μ m)[8]
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Flow Rate: 0.3 mL/min
- Gradient:
 - 0-1 min: 5% B
 - 1-8 min: 5% to 95% B
 - 8-10 min: 95% B
 - 10.1-12 min: 5% B
- Injection Volume: 10 μ L
- Column Temperature: 40°C

Mass Spectrometry (MS) Conditions:

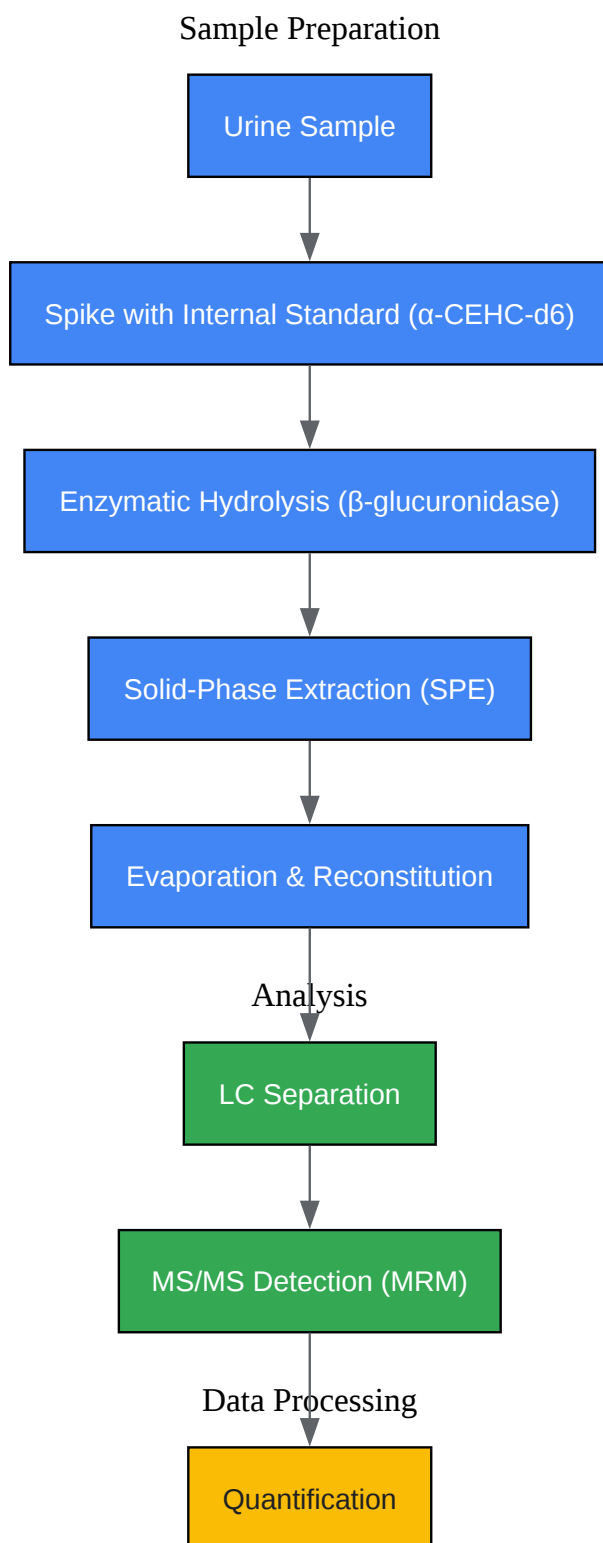
- Ionization Mode: Electrospray Ionization (ESI), Negative
- Scan Type: Multiple Reaction Monitoring (MRM)
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C

- Desolvation Gas Flow: 800 L/hr
- Cone Gas Flow: 50 L/hr

Data Analysis and Quantification

Create a calibration curve by plotting the peak area ratio of the α -CEHC to the internal standard (α -CEHC-d6) against the concentration of the α -CEHC standards. The concentration of α -CEHC in the urine samples is then determined from this calibration curve.

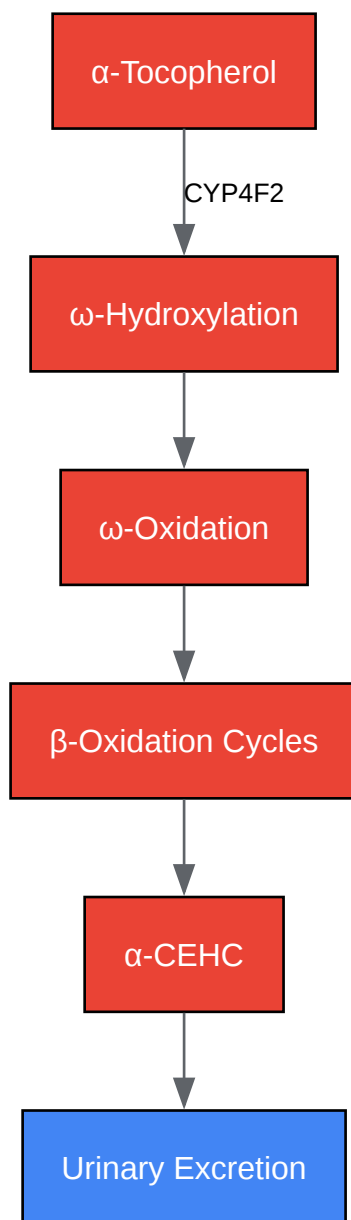
Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for urinary α -CEHC detection.

Vitamin E Metabolism



[Click to download full resolution via product page](#)

Caption: Metabolic pathway of α -tocopherol to α -CEHC.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific platform for the quantification of α -CEHC in human urine. This protocol is well-suited for clinical research and

nutritional studies aiming to evaluate Vitamin E status and metabolism. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making it a reliable tool for researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lower plasma alpha-carboxyethyl-hydroxychroman after deuterium-labeled alpha-tocopherol supplementation suggests decreased vitamin E metabolism in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha- and gamma-tocotrienols are metabolized to carboxyethyl-hydroxychroman derivatives and excreted in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary α -carboxyethyl hydroxychroman can be used as a predictor of α -tocopherol adequacy, as demonstrated in the Energetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel urinary metabolite of alpha-tocopherol, 2,5,7,8-tetramethyl-2(2'-carboxyethyl)-6-hydroxychroman, as an indicator of an adequate vitamin E supply? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of vitamin E and its metabolites in equine urine using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of vitamin E and vitamin E metabolites in equine plasma and serum using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantification of Urinary α -Carboxyethyl Hydroxychroman (α -CEHC) using LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041150#lc-ms-ms-protocol-for-urinary-alpha-cehc-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com